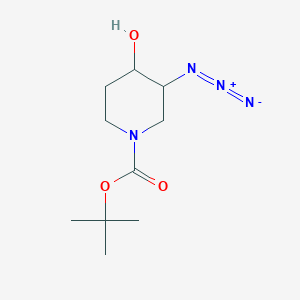
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate
Cat. No. B8707774
M. Wt: 242.28 g/mol
InChI Key: KWVWELPTVBBQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09090632B2
Procedure details


Sodium azide (0.94 g, 14.2 mmol) was added to a suspension of 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid 1,1-dimethylethyl ester (2.18 g, 10.9 mmol) and ammonium chloride (0.76 g, 14.2 mmol) in a mixture of EtOH (11 mL) and H2O (11 mL). The mixture was stirred at 150° C. for 5 minutes under microwave irradiation. Then a saturated solution of NaHCO3 was added and the mixture was extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20). The desired fractions were collected and the solvents evaporated in vacuo to yield 4-azido-3-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.93 g, 35% yield) and 3-azido-4-hydroxy-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (0.26 g, 10% yield).

Quantity
2.18 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[CH3:5][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]2[CH:14]([O:15]2)[CH2:13]1)=[O:11])([CH3:8])[CH3:7].[Cl-].[NH4+].C([O-])(O)=O.[Na+]>CCO.O>[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([N:1]=[N+:2]=[N-:3])[CH:14]([OH:15])[CH2:13]1)=[O:11])([CH3:5])[CH3:7].[CH3:8][C:6]([O:9][C:10]([N:12]1[CH2:18][CH2:17][CH:16]([OH:15])[CH:14]([N:1]=[N+:2]=[N-:3])[CH2:13]1)=[O:11])([CH3:5])[CH3:7] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)N1CC2OC2CC1
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 150° C. for 5 minutes under microwave irradiation
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash column chromatography (silica; AcOEt in Heptane 20/80 to 80/20)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C(CC1)N=[N+]=[N-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.93 g | |
| YIELD: PERCENTYIELD | 35% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CC(C(CC1)O)N=[N+]=[N-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
